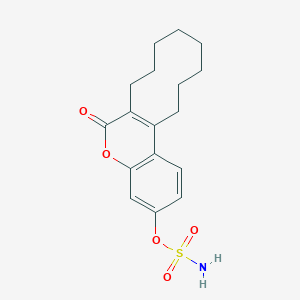

Steroid sulfatase-IN-8

Description

Properties

Molecular Formula |

C17H21NO5S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(9-oxo-8-oxatricyclo[8.8.0.02,7]octadeca-1(10),2(7),3,5-tetraen-5-yl) sulfamate |

InChI |

InChI=1S/C17H21NO5S/c18-24(20,21)23-12-9-10-14-13-7-5-3-1-2-4-6-8-15(13)17(19)22-16(14)11-12/h9-11H,1-8H2,(H2,18,20,21) |

InChI Key |

KJQKHOKMGWLAME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC2=C(CCC1)C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Steroid sulfatase-IN-8 discovery and synthesis pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Steroid Sulfatase-IN-8, a potent inhibitor of the steroid sulfatase (STS) enzyme. Due to the limited publicly available information on the specific discovery and synthesis of this compound, this document summarizes the known quantitative data and presents a generalized synthesis pathway and experimental protocols based on related non-steroidal STS inhibitors.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers. The inhibition of STS is therefore a promising therapeutic strategy to reduce the levels of these growth-promoting hormones in target tissues.

This compound: Quantitative Data

This compound is a potent, non-steroidal inhibitor of the STS enzyme. The following table summarizes the available quantitative data on its inhibitory activity.

| Assay Type | Cell/Tissue Type | IC50 Value |

| Enzyme Inhibition Assay | Placental Microsome (P.M.) | 1 nM |

| Cell-Based Assay | JEG-3 cells | 0.025 nM |

Data sourced from commercial supplier MedChemExpress.

Putative Synthesis Pathway

While the specific synthesis route for this compound is not publicly documented, the general synthesis of non-steroidal STS inhibitors, particularly those containing a sulfamate moiety, often follows a common pathway. A representative synthetic scheme is outlined below. This pathway is based on the synthesis of other potent non-steroidal STS inhibitors and is provided for illustrative purposes.

Caption: Generalized synthesis pathway for non-steroidal STS inhibitors.

Description of the Synthesis Pathway:

The synthesis typically begins with a suitable aryl precursor, often a substituted phenol, which forms the core scaffold of the inhibitor. This precursor is then subjected to a sulfamoylation reaction. This key step introduces the sulfamate group (-OSO2NH2), which is crucial for the inhibitory activity of this class of compounds. The reaction is commonly carried out using sulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The final product is then purified using standard techniques like column chromatography to yield the desired steroid sulfatase inhibitor.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize STS inhibitors, based on standard practices in the field.

Steroid Sulfatase Enzyme Inhibition Assay (Placental Microsome Assay)

Objective: To determine the in vitro potency of an inhibitor against the STS enzyme.

Materials:

-

Human placental microsomes (source of STS enzyme)

-

[³H]-Estrone sulfate (substrate)

-

Toluene-based scintillation fluid

-

Phosphate buffer (pH 7.4)

-

Test inhibitor (e.g., this compound)

-

Glass test tubes

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In glass test tubes, add phosphate buffer, the test inhibitor at various concentrations, and the human placental microsome preparation.

-

Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the [³H]-estrone sulfate substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a sufficient volume of toluene-based scintillation fluid.

-

Vortex the tubes vigorously to extract the liberated [³H]-estrone into the organic phase.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

Transfer an aliquot of the organic (toluene) layer to a scintillation vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Steroid Sulfatase Inhibition Assay (e.g., JEG-3 Cell Assay)

Objective: To evaluate the potency of an inhibitor in a cellular context.

Materials:

-

JEG-3 cells (human choriocarcinoma cell line expressing STS)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[³H]-Estrone sulfate

-

Phosphate-buffered saline (PBS)

-

Test inhibitor

-

Cell culture plates (e.g., 24-well plates)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Seed JEG-3 cells in cell culture plates and allow them to adhere and grow to a suitable confluency.

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh serum-free medium containing the test inhibitor at various concentrations to the cells.

-

Pre-incubate the cells with the inhibitor at 37°C in a CO2 incubator for a defined period (e.g., 4 hours).

-

Add [³H]-estrone sulfate to each well to initiate the assay.

-

Incubate the cells at 37°C for a further period (e.g., 20 hours).

-

Collect the culture medium from each well.

-

Extract the liberated [³H]-estrone from the medium using a suitable organic solvent (e.g., toluene).

-

Transfer an aliquot of the organic layer to a scintillation vial and add scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the enzyme inhibition assay protocol.

Signaling Pathway and Mechanism of Action

Steroid sulfatase inhibitors act by blocking the conversion of inactive steroid sulfates to their active forms. This mechanism is depicted in the following signaling pathway diagram.

Caption: Mechanism of action of this compound.

By inhibiting the STS enzyme, this compound prevents the formation of estrone and DHEA from their sulfated precursors. This leads to a reduction in the downstream production of active estrogens and androgens, thereby inhibiting the growth of hormone-dependent tumors. The sulfamate moiety present in many non-steroidal STS inhibitors is believed to bind irreversibly to the active site of the enzyme, leading to potent and long-lasting inhibition.

Conclusion

This compound is a highly potent inhibitor of the steroid sulfatase enzyme, with nanomolar and sub-nanomolar activity in enzymatic and cell-based assays, respectively. While specific details of its discovery and synthesis are not widely available, its high potency suggests it is a valuable tool for researchers studying the role of STS in various physiological and pathological processes. The generalized synthesis and experimental protocols provided in this guide offer a framework for the development and evaluation of similar non-steroidal STS inhibitors for potential therapeutic applications in hormone-dependent diseases. Further research is warranted to fully elucidate the pharmacological profile of this compound.

Unveiling Steroid Sulfatase-IN-8: A Technical Guide to a Potent Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the conversion of inactive steroid sulfates to their biologically active forms. Its involvement in hormone-dependent diseases, particularly in oncology, has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of a potent steroid sulfatase inhibitor, referred to in some commercial contexts as Steroid sulfatase-IN-8. Through a comprehensive review of available scientific literature, this document elucidates the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols and a discussion of its mechanism of action are provided to support further research and drug development efforts.

It is important to note that the designation "this compound" appears to be a non-standard identifier, and research has identified two distinct potent STS inhibitors referred to as "compound 7" in scientific literature, both of which align with the reported inhibitory activities. This guide will therefore present the information for both potential candidates to ensure a comprehensive and accurate resource.

Candidate 1: 3-O-sulfamate-2-methoxy-17α-benzyl-estradiol

This steroidal derivative has been identified as a highly potent, non-estrogenic inhibitor of steroid sulfatase. Its chemical structure and properties are detailed below.

Chemical Structure and Properties

| Property | Value | Reference |

| Systematic Name | (8R,9S,13S,14S,17S)-17-benzyl-2-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl sulfamate | N/A |

| Molecular Formula | C27H35NO5S | N/A |

| Molecular Weight | 485.6 g/mol | N/A |

| IC50 (HEK-293 cells) | 0.024 nM | [1] |

| IC50 (JEG-3 cells) | 0.025 nM | [2][3] |

Synthesis

The synthesis of 3-O-sulfamate-2-methoxy-17α-benzyl-estradiol involves a multi-step process starting from 2-methoxyestrone.

Experimental Protocol: Synthesis of 3-O-sulfamate-2-methoxy-17α-benzyl-estradiol

-

Preparation of 17α-benzyl-2-methoxyestradiol: 2-methoxyestrone is reacted with benzylmagnesium chloride in an appropriate solvent like tetrahydrofuran (THF) to yield the 17α-benzyl derivative.

-

Sulfamoylation: The resulting 17α-benzyl-2-methoxyestradiol is then subjected to sulfamoylation. This is typically achieved by reacting the compound with sulfamoyl chloride (H2NSO2Cl) in the presence of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DBMP), in an anhydrous solvent like dichloromethane (CH2Cl2).

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the desired 3-O-sulfamate-2-methoxy-17α-benzyl-estradiol.

Note: This is a generalized protocol based on similar syntheses. For specific reaction conditions, including stoichiometry, temperature, and reaction times, it is crucial to refer to the primary literature.

Biological Activity and Mechanism of Action

3-O-sulfamate-2-methoxy-17α-benzyl-estradiol is an irreversible inhibitor of steroid sulfatase. The sulfamate moiety is key to its mechanism of action, as it is believed to be transferred to the active site of the enzyme, leading to its inactivation. The addition of the 2-methoxy group and the 17α-benzyl group enhances its potency and confers a non-estrogenic profile, which is highly desirable for therapeutic applications in hormone-dependent cancers.[1]

The inhibition of STS by this compound blocks the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. This reduction in the local production of active estrogens can significantly inhibit the growth of estrogen-dependent tumors.

Candidate 2: Tricyclic Coumarin Sulfamate

A second potent STS inhibitor, also designated as "compound 7" in the literature, is a non-steroidal tricyclic coumarin sulfamate. This class of compounds has been extensively investigated for its therapeutic potential.

Chemical Structure and Properties

| Property | Value | Reference |

| Core Structure | Tricyclic Coumarin Sulfamate | [2][4] |

| IC50 (Placental Microsomes) | 1 nM | [3] |

Synthesis

The synthesis of tricyclic coumarin sulfamates generally involves the construction of the coumarin core followed by sulfamoylation.

Experimental Protocol: General Synthesis of Tricyclic Coumarin Sulfamates

-

Formation of the Tricyclic Coumarin Core: The synthesis often starts with the Pechmann condensation or a similar reaction to form the coumarin ring system. The specific precursors will depend on the desired substitution pattern of the final tricyclic structure.

-

Introduction of a Hydroxyl Group: A hydroxyl group is typically introduced or deprotected at the position intended for sulfamoylation (commonly the 7-position of the coumarin ring).

-

Sulfamoylation: The hydroxylated tricyclic coumarin is then reacted with sulfamoyl chloride in the presence of a suitable base to yield the final sulfamate product.

-

Purification: The product is purified by methods such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific synthetic route and reaction conditions can vary significantly depending on the exact structure of the tricyclic system.

Biological Activity and Mechanism of Action

Similar to the steroidal candidate, tricyclic coumarin sulfamates are potent, irreversible inhibitors of steroid sulfatase. The aryl sulfamate moiety is the key pharmacophore responsible for the irreversible inhibition of the enzyme. These non-steroidal inhibitors offer the advantage of avoiding the inherent hormonal activities associated with steroidal compounds. The inhibition of STS by this class of compounds effectively reduces the levels of active estrogens and androgens in peripheral tissues, making them promising candidates for the treatment of hormone-dependent cancers.[4]

Signaling Pathway and Experimental Workflows

The primary signaling pathway affected by this compound is the steroid biosynthesis pathway. By inhibiting STS, the compound disrupts the conversion of inactive steroid sulfates into active hormones that can then bind to their respective receptors and modulate gene expression.

Caption: Inhibition of Steroid Sulfatase (STS) by this compound blocks the conversion of inactive steroid sulfates to active androgens and estrogens, thereby inhibiting hormone receptor signaling.

Caption: A general experimental workflow for the synthesis, in vitro evaluation, and cellular characterization of a novel steroid sulfatase inhibitor.

Conclusion

While the identity of "this compound" is not definitively established in the public domain, the available evidence strongly points to one of two highly potent "compound 7" inhibitors: a steroidal 3-O-sulfamate-2-methoxy-17α-benzyl-estradiol or a non-steroidal tricyclic coumarin sulfamate. Both compounds exhibit nanomolar to picomolar inhibitory activity against steroid sulfatase and represent promising scaffolds for the development of therapeutics for hormone-dependent diseases. This guide provides a foundational understanding of their chemical properties, synthesis, and biological rationale. Further investigation is warranted to unequivocally link the commercial designation to a specific chemical entity and to fully explore its therapeutic potential. Researchers are encouraged to consult the primary scientific literature for detailed experimental procedures and further data.

References

- 1. echemi.com [echemi.com]

- 2. (1S,2S)-(+)-Pseudoephedrine hydrochloride CAS#: 345-78-8 [m.chemicalbook.com]

- 3. CID 42178298 | C13H22N2O+2 | CID 42178298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The antiviral activity of isoquinoline drugs for rhinoviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Steroid Sulfatase-IN-8: An In-Depth Technical Guide to its Mechanism of Action on the STS Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Steroid Sulfatase-IN-8 (STS-IN-8), a potent inhibitor of the steroid sulfatase (STS) enzyme. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase is a critical enzyme in human physiology, responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers.[1][2] The STS enzyme is widely distributed throughout the body and its expression is often elevated in tumor tissues, making it an attractive therapeutic target.[2]

This compound: A Potent STS Inhibitor

This compound belongs to a class of biphenyl-4-O-sulfamate derivatives and is a highly potent, non-estrogenic inhibitor of the STS enzyme. Its chemical structure is designed to mimic the natural substrates of STS, allowing it to interact with the enzyme's active site.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Inhibitor | IC50 Value | Reference |

| Placental Microsomes (Human) | This compound (as 7) | 1 nM | |

| JEG-3 Choriocarcinoma Cells (Human) | This compound (as 7) | 0.025 nM |

Table 2: Comparison with Other STS Inhibitors

| Inhibitor | Placental Microsomes IC50 | MCF-7 Cells IC50 | Reference |

| Estrone-3-O-sulfamate (EMATE) | 18 nM | 0.83 nM | |

| Irosustat (667 COUMATE) | 8 nM | Not specified in this context | [4] |

| Steroid Sulfatase-IN-2 | 109.5 nM | Not specified in this context |

Mechanism of Action

The primary mechanism of action of this compound involves the irreversible inhibition of the STS enzyme. This is characteristic of inhibitors based on the aryl sulfamate pharmacophore.[1][2]

Catalytic Mechanism of STS

The catalytic cycle of STS involves the hydrolysis of a steroid sulfate ester. A key feature of the enzyme's active site is a formylglycine residue, which is post-translationally modified from a cysteine or serine residue. This formylglycine is crucial for the catalytic activity.

Caption: Catalytic cycle of the Steroid Sulfatase (STS) enzyme.

Irreversible Inhibition by this compound

This compound, with its aryl sulfamate group, acts as a suicide inhibitor. It enters the active site of the STS enzyme and is initially processed like a substrate. However, during the catalytic process, the sulfamate group is transferred to the active site formylglycine residue, forming a stable, covalent bond. This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of irreversible inhibition of STS by this compound.

Signaling Pathway Context

The inhibition of STS by this compound has significant downstream effects on hormone signaling pathways, particularly in hormone-dependent cancers. By blocking the production of active estrogens and androgens, STS-IN-8 can reduce the stimulation of their respective receptors, leading to decreased cell proliferation and tumor growth.

References

Elucidating the Binding Site of Steroid Sulfatase-IN-8 on Steroid Sulfatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of Steroid sulfatase-IN-8 (STS-IN-8), a potent inhibitor of steroid sulfatase (STS). Due to the limited publicly available data specifically detailing the binding site of STS-IN-8, this guide synthesizes information from studies on analogous sulfamate-based irreversible inhibitors and the known structure of the STS active site to propose a putative binding and inactivation mechanism.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified using different assay systems. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Inhibitor | Assay System | IC50 Value |

| This compound | Placental Microsomes (P.M.) | 1 nM |

| This compound | JEG-3 Cells | 0.025 nM |

Proposed Binding Site and Mechanism of Action

Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms.[1] The active site of STS contains a unique post-translationally modified residue, Cα-formylglycine (FGly), which is essential for its catalytic activity.[1]

Based on the chemical structure of other potent, irreversible STS inhibitors, it is highly probable that this compound acts as an active-site-directed irreversible inhibitor. The proposed mechanism involves the sulfamate moiety of STS-IN-8 mimicking the sulfate group of the natural substrate.

dot

References

The Structure-Activity Relationship of Steroid Sulfatase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective unconjugated and biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] These active steroids can then be further converted into potent estrogens and androgens, which play a crucial role in the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for the treatment of these malignancies.[5] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of a prominent class of non-steroidal STS inhibitors, using Irosustat (STX64) and its analogs as a central example.

Core Concept: The Aryl Sulfamate Pharmacophore

The most potent and widely studied irreversible STS inhibitors are built around an aryl sulfamate ester pharmacophore.[1] This key structural feature is believed to mediate the irreversible inhibition of the enzyme by transferring the sulfamoyl group to a formylglycine residue within the active site of STS.[6]

Structure-Activity Relationship (SAR) Studies of Irosustat (STX64) and Analogs

Irosustat (STX64, 667-Coumate) is a first-in-class STS inhibitor that has undergone clinical trials for hormone-dependent cancers.[7] Extensive SAR studies have been conducted on its tricyclic coumarin-based scaffold to optimize potency and pharmacokinetic properties.

Data Presentation: In Vitro STS Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of Irosustat and its analogs against STS. The data is compiled from studies utilizing preparations of human placental microsomes or the human choriocarcinoma cell line, JEG-3, both of which are rich sources of STS.

| Compound | Modification | Assay System | IC50 (nM) | Reference |

| Irosustat (STX64) | 7-membered aliphatic ring | Placental Microsomes | 8 | [8] |

| MCF-7 cells | 0.2 | [8] | ||

| 7-membered aliphatic ring | JEG-3 cells | 13 | [9] | |

| Analog 1 | 6-membered aliphatic ring | JEG-3 cells | >1000 | [9] |

| Analog 2 | 8-membered aliphatic ring | JEG-3 cells | 0.015 - 0.025 | [6][9] |

| Analog 3 | 9-membered aliphatic ring | JEG-3 cells | 0.015 - 0.025 | [6][9] |

| Analog 4 | 10-membered aliphatic ring | JEG-3 cells | 0.015 - 0.025 | [6][9] |

| Analog 5 | 11-membered aliphatic ring | JEG-3 cells | 8 | [9] |

| Analog 6 | 12-membered aliphatic ring | JEG-3 cells | >10000 | [9] |

| Analog 7 | N,N-dimethylated sulfamate | JEG-3 cells | Abolished activity | [6] |

| Analog 8 | Relocated sulfamate group | JEG-3 cells | Significantly weakened activity | [6] |

Key SAR Insights:

-

Aliphatic Ring Size: The size of the aliphatic ring fused to the coumarin core is a critical determinant of inhibitory potency. Stepwise enlargement of the ring from a 7-membered ring (Irosustat) to 8-, 9-, and 10-membered rings dramatically increases potency, with IC50 values reaching the picomolar range.[6][9] However, a further increase to a 12-membered ring leads to a significant loss of activity.[9] This suggests an optimal size and conformation of the inhibitor to fit within the active site of the STS enzyme.

-

Sulfamate Group: The unsubstituted sulfamate group is essential for inhibitory activity. N,N-dimethylation of the sulfamate group abolishes the inhibitory effect, highlighting the importance of the NH2 moiety for the sulfamoyl transfer reaction.[6]

-

Position of the Sulfamate Group: The position of the sulfamate group on the aromatic ring is crucial. Relocation of the sulfamate group to other positions on the coumarin scaffold significantly weakens or abolishes activity, indicating a strict positional requirement for proper orientation within the enzyme's active site.[6]

Experimental Protocols

STS Inhibition Assay using Human Placental Microsomes

This assay provides a cell-free system to evaluate the direct inhibitory effect of compounds on STS.

a. Preparation of Placental Microsomes:

-

Obtain fresh human placenta and wash thoroughly with cold saline solution.

-

Homogenize the placental tissue in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Inhibition Assay:

-

Pre-incubate the placental microsomes with various concentrations of the test inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, typically [3H]-estrone sulfate or [14C]-dehydroepiandrosterone sulfate.[10]

-

Incubate the reaction mixture at 37°C for a specific time.

-

Terminate the reaction by adding a solvent to extract the unconjugated steroid product.

-

Separate the radiolabeled product from the unreacted substrate using a technique like thin-layer chromatography (TLC) or a two-phase scintillation counting method.[10]

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

STS Inhibition Assay using JEG-3 Cells

This cell-based assay assesses the ability of inhibitors to penetrate the cell membrane and inhibit STS in a more physiologically relevant environment.

a. Cell Culture:

-

Culture JEG-3 human choriocarcinoma cells in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), in a humidified incubator at 37°C with 5% CO2.

b. Inhibition Assay:

-

Seed JEG-3 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration.

-

Lyse the cells to release the intracellular enzymes.

-

Perform the STS activity assay on the cell lysate using a radiolabeled substrate as described in the placental microsome assay.

-

Alternatively, for intact cell assays, add the radiolabeled substrate directly to the culture medium of the inhibitor-treated cells and measure the amount of product released into the medium.

-

Calculate the IC50 values based on the inhibition of STS activity.

Mandatory Visualizations

Signaling Pathway of STS in Hormone-Dependent Cancer

Caption: STS signaling pathway in hormone-dependent cancer and the point of inhibition by Irosustat.

Experimental Workflow for STS Inhibitor Evaluation

References

- 1. academic.oup.com [academic.oup.com]

- 2. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Steroid Sulfatase-IN-8 and STS Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) has emerged as a critical therapeutic target, particularly in the context of hormone-dependent cancers such as breast and prostate cancer. By catalyzing the hydrolysis of inactive steroid sulfates into their biologically active forms, STS plays a pivotal role in the intratumoral production of estrogens and androgens that can fuel cancer cell proliferation.[1][2] The inhibition of STS is therefore a promising strategy to abrogate this key source of hormone production. This technical guide provides an in-depth overview of the in silico modeling of the interaction between steroid sulfatase and a potent inhibitor, Steroid sulfatase-IN-8 (STS-IN-8). It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel STS inhibitors.

This guide will delve into the molecular characteristics of STS, the signaling pathways it influences, and the methodologies employed in the computational and experimental characterization of its inhibitors. A significant focus will be placed on the quantitative analysis of inhibitor potency and the detailed protocols for key experimental assays.

Steroid Sulfatase (STS): The Enzyme and Its Role

Steroid sulfatase is a membrane-bound microsomal enzyme responsible for the hydrolysis of various steroid sulfates, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated and biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] The crystal structure of human placental STS has been resolved, providing a detailed view of its active site and paving the way for structure-based drug design.

The active site of STS contains a unique post-translationally modified formylglycine residue which is crucial for its catalytic activity. The mechanism of hydrolysis involves a nucleophilic attack by the hydroxyl group of this residue on the sulfur atom of the steroid sulfate substrate.

The Steroidogenesis Signaling Pathway

The enzymatic activity of STS is a key step in the local synthesis of potent estrogens and androgens in peripheral tissues, including hormone-dependent tumors. The following diagram illustrates the central role of STS in the steroidogenesis pathway.

Caption: Steroidogenesis pathway highlighting the role of STS.

Steroid Sulfatase Inhibitors: Quantitative Data

A variety of steroidal and non-steroidal STS inhibitors have been developed. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes quantitative data for selected STS inhibitors, including the focus of this guide, STS-IN-8.

| Inhibitor | Type | Assay System | IC50 (nM) | Ki (nM) | Reference |

| This compound | Irreversible | Placental Microsomes (PM) | 1 | - | [5] |

| JEG-3 cells | 0.025 | - | [5] | ||

| Irosustat (STX64) | Irreversible | Placental Microsomes | 8 | - | [5] |

| Estrone-3-O-sulfamate (EMATE) | Irreversible | MCF-7 cells | 0.065 | - | |

| Placental Microsomes | 18 | - | [5] | ||

| Estradiol 3-sulfamate (E2MATE) | Irreversible | Estrone sulfatase | 251 | 133 | [5] |

| Steroid sulfatase-IN-2 | - | - | 109.5 | - | [5] |

| Steroid sulfatase-IN-4 | Irreversible | Human STS | 25 | - | |

| Steroid sulfatase-IN-6 | Irreversible | Human placenta STS | - | 0.4 | [6] |

| Steroid sulfatase-IN-7 | Irreversible | Human placental STS | 0.05 | - | [6] |

| DU-14 | - | - | 55.8 | - | [1] |

| Boronic acid analog of E1S | Competitive | Purified STS (pH 7.0) | - | 2800 | |

| Estradiol boronic acid derivative | Non-competitive | Purified STS | - | 250 |

In Silico Modeling of STS-IN-8 Interaction

While specific in silico modeling studies for this compound are not publicly available, we can outline a general workflow for such an investigation based on established computational drug discovery methods. The chemical structure of STS-IN-8 would first be required, which is not currently in the public domain.

A General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico discovery and optimization of enzyme inhibitors.

Caption: In silico drug discovery workflow for enzyme inhibitors.

Experimental Protocols

Steroid Sulfatase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a general method for determining STS activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 515 nm

-

STS Assay Buffer

-

STS Substrate (e.g., p-nitrocatechol sulfate)

-

Stop/Developing Solution

-

Purified STS enzyme or cell/tissue lysate

-

Test inhibitor (e.g., STS-IN-8)

Procedure:

-

Standard Curve Preparation: Prepare a standard curve using a known concentration of the product (e.g., p-nitrocatechol).

-

Sample Preparation: Prepare test samples containing the STS enzyme source and various concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Add the STS substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Add the Stop/Developing Solution to each well to stop the reaction and develop the color.

-

Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

Cell-Based STS Inhibition Assay (e.g., using MCF-7 cells)

This protocol outlines a general procedure for assessing STS inhibition in a cellular context.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Radiolabeled substrate (e.g., [³H]estrone sulfate)

-

Test inhibitor (e.g., STS-IN-8)

-

Scintillation counter and fluid

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the STS inhibitor for a predetermined time.

-

Substrate Addition: Add the radiolabeled substrate to each well.

-

Incubation: Incubate the cells for a specific period to allow for substrate conversion.

-

Extraction: Extract the steroids from the cell medium.

-

Separation: Separate the product (e.g., [³H]estrone) from the unreacted substrate using techniques like thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radioactive product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The in silico modeling of the interaction between STS-IN-8 and the steroid sulfatase enzyme represents a powerful approach to understanding the molecular basis of its potent inhibitory activity. While specific computational studies on STS-IN-8 are not yet widely published, the established methodologies in computational drug discovery provide a clear roadmap for such investigations. This technical guide has provided a comprehensive overview of the key concepts, quantitative data, and experimental protocols relevant to the study of STS and its inhibitors. The integration of in silico modeling with robust experimental validation will continue to be a cornerstone in the development of next-generation STS inhibitors for the treatment of hormone-dependent diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acids as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Steroid Sulfatase-IN-8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the pharmacological properties of Steroid sulfatase-IN-8, a potent inhibitor of the enzyme steroid sulfatase (STS). This guide details its mechanism of action, in vitro activity, and the methodologies used for its evaluation, offering a foundational resource for further investigation and development.

Introduction to Steroid Sulfatase and Its Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3][4] These active steroids can then be further converted into potent estrogens and androgens, which play significant roles in the development and progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers.[5][6][7]

Inhibition of STS presents a promising therapeutic strategy to limit the local production of these active hormones in cancerous tissues.[5][6][7] this compound is a compound identified as a potent inhibitor of this enzyme, offering a potential avenue for the treatment of such hormone-dependent pathologies.

Mechanism of Action

This compound belongs to a class of inhibitors that act on the steroid sulfatase enzyme. The primary mechanism of action for many potent STS inhibitors, particularly those containing a sulfamate moiety, involves the irreversible inhibition of the enzyme.[6][7] This irreversible binding effectively inactivates the enzyme, preventing it from converting inactive steroid sulfates into their active forms. This, in turn, reduces the pool of active estrogens and androgens available to stimulate the growth of hormone-dependent cancer cells.

In Vitro Activity

The inhibitory potency of this compound has been quantified using established in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's effectiveness in inhibiting STS activity.

| Assay System | IC50 Value |

| Placental Microsomes (PM) | 1 nM |

| JEG-3 Cells | 0.025 nM |

These exceptionally low IC50 values highlight the high potency of this compound as an inhibitor of the steroid sulfatase enzyme in both a cell-free microsomal preparation and a whole-cell-based assay.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments used to characterize steroid sulfatase inhibitors like this compound.

Steroid Sulfatase Inhibition Assay in Placental Microsomes

This assay evaluates the direct inhibitory effect of a compound on the STS enzyme isolated from a rich source, such as human placenta.

References

- 1. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 5. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Steroid Sulfatase-IN-8: A Technical Guide for Researchers in Hormone-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Steroid Sulfatase-IN-8, a potent inhibitor of steroid sulfatase (STS), and its role in the context of hormone-dependent cancers. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts in oncology.

Introduction to Steroid Sulfatase and its Role in Cancer

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[4][5][6] These active steroids can then be converted into potent estrogens (e.g., estradiol) and androgens, which are known to drive the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[7][8][9]

Given that the expression and activity of STS are often elevated in hormone-dependent tumors, it has emerged as a promising therapeutic target.[10][11] Inhibition of STS presents a novel strategy to limit the intratumoral production of cancer-promoting hormones, potentially overcoming resistance to existing endocrine therapies.[4][11]

This compound: A Potent Inhibitor

This compound is a potent inhibitor of the steroid sulfatase enzyme. While detailed structural and mechanistic information on this compound is not extensively published, its high potency is demonstrated by its inhibitory concentrations.

Quantitative Data for Steroid Sulfatase Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized STS inhibitors, such as Irosustat (STX64) and STX213, for comparative purposes.

| Inhibitor | Assay System | IC50 Value | Reference |

| This compound | Placental Microsomes (PM) | 1 nM | [12] |

| This compound | JEG-3 Cells | 0.025 nM | [12] |

| Irosustat (STX64) | Placental Microsomes | 8 nM | [7][13] |

| Irosustat (STX64) | MCF-7 Cells | 0.2 nM | [7] |

| STX213 | Placental Microsomes | 1 nM | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and other STS inhibitors.

Steroid Sulfatase Activity Assay

This protocol is designed to measure the enzymatic activity of STS in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue lysate containing STS

-

[3H]-Estrone-3-sulfate (substrate)

-

Phosphate buffer (pH 7.4)

-

Toluene

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the cell or tissue lysate, phosphate buffer, and [3H]-Estrone-3-sulfate.

-

Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding an appropriate quenching agent.

-

Extract the product, [3H]-Estrone, using toluene.

-

Measure the radioactivity of the toluene phase using a scintillation counter to quantify the amount of hydrolyzed substrate.

-

Calculate the STS activity as the amount of product formed per unit of time per milligram of protein.

Cell Proliferation Assay in Hormone-Dependent Cancer Cells

This assay evaluates the effect of STS inhibitors on the growth of cancer cell lines, such as MCF-7 (breast cancer).

Materials:

-

MCF-7 cells (or other relevant hormone-dependent cancer cell line)

-

Cell culture medium and supplements

-

This compound or other STS inhibitors

-

Estrone sulfate (E1S) as a precursor for estrogen synthesis

-

MTT or other cell viability reagent

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the STS inhibitor in the presence of a fixed concentration of E1S.

-

Include appropriate controls (e.g., vehicle control, E1S alone).

-

Incubate the cells for a period of 3-5 days.

-

Add the cell viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the control.

In Vivo Xenograft Model for Hormone-Dependent Breast Cancer

This protocol describes the evaluation of STS inhibitors in a mouse model of estrogen-dependent breast cancer.

Materials:

-

Immunocompromised mice (e.g., ovariectomized nude mice)

-

MCF-7 cells (wild-type or STS-overexpressing)

-

Matrigel

-

Estradiol sulfate (E2S) or estrone sulfate (E1S)

-

This compound or other STS inhibitors

-

Calipers for tumor measurement

Procedure:

-

Inoculate ovariectomized nude mice subcutaneously with MCF-7 cells mixed with Matrigel.

-

Supplement the mice with a source of estrogen precursor, such as E2S or E1S, to stimulate tumor growth.[14][15]

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the STS inhibitor (e.g., orally) at the desired dose and schedule.[14][15]

-

Measure tumor volume using calipers at regular intervals.

-

At the end of the study, collect tumors and other tissues for further analysis (e.g., STS activity, biomarker expression).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by STS and a typical experimental workflow for evaluating STS inhibitors.

Caption: Steroid hormone synthesis pathway and the inhibitory action of this compound.

Caption: STS-mediated activation of the Wnt/β-catenin signaling pathway.[2][3]

Caption: STS-mediated activation of the MAPK/ERK signaling pathway.[11]

Caption: A typical experimental workflow for the preclinical evaluation of an STS inhibitor.

Conclusion

This compound is a highly potent inhibitor of STS, an enzyme that plays a crucial role in providing the hormonal fuel for the growth of hormone-dependent cancers. By blocking the conversion of inactive steroid sulfates to active estrogens and androgens, STS inhibitors like this compound represent a promising therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this important class of anti-cancer agents and accelerate their potential translation into clinical applications.

References

- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human steroid sulfatase induces Wnt/β-catenin signaling and epithelial-mesenchymal transition by upregulating Twist1 and HIF-1α in human prostate and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human steroid sulfatase induces Wnt/β-catenin signaling and epithelial-mesenchymal transition by upregulating Twist1 and HIF-1α in human prostate and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 9. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]

- 14. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. — Department of Pharmacology [pharm.ox.ac.uk]

- 15. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Steroid Sulfatase Inhibitors in Endometriosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary searches for a specific compound designated "Steroid sulfatase-IN-8" did not yield publicly available scientific literature. This guide therefore provides a comprehensive overview of the preclinical evaluation of steroid sulfatase (STS) inhibitors in endometriosis models, using the well-documented examples of Estradiol-3-O-sulfamate (E2MATE) and Irosustat (STX64/667Coumate) as reference compounds. The methodologies and data presented herein are intended to serve as a technical framework for the investigation of novel STS inhibitors for the treatment of endometriosis.

Introduction: The Role of Steroid Sulfatase in Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. While ovarian estrogen production is a key driver of disease progression, local estrogen biosynthesis within the endometriotic lesions themselves is now recognized as a critical factor in sustaining their growth and survival.[1][2] Two primary pathways contribute to this local estrogen production: the aromatase pathway and the steroid sulfatase (STS) pathway.[3][4]

The STS pathway facilitates the conversion of inactive circulating steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][5] These can then be further converted to the potent estrogen, estradiol (E2).[6] Notably, STS activity has been found to be significantly higher in endometriotic implants compared to the eutopic endometrium and correlates with the severity of the disease.[1][5] In fact, some studies suggest that the STS pathway may be more significant than the aromatase pathway for local estrogen production in endometriotic tissue.[4][6] This makes STS a compelling therapeutic target for the treatment of endometriosis.

Inhibiting STS is hypothesized to reduce the local production of estrogens within endometriotic lesions, thereby suppressing their growth without significantly impacting systemic estrogen levels, a potential advantage over current hormonal therapies that often induce menopausal side effects.[7][8]

Mechanism of Action of Steroid Sulfatase Inhibitors

The primary mechanism of action for the most potent STS inhibitors, such as E2MATE and Irosustat, is irreversible, active-site-directed inhibition. These inhibitors, often designed as sulfamate esters, are recognized by the STS enzyme as substrates. The enzyme then hydrolyzes the sulfamate group, leading to a reactive intermediate that covalently binds to and permanently inactivates the enzyme. This prevents the subsequent hydrolysis of endogenous steroid sulfates, effectively blocking the production of active estrogens within the target tissue.

Quantitative Data on STS Inhibitor Efficacy

The following tables summarize the key quantitative findings from preclinical studies of E2MATE and Irosustat in endometriosis models.

Table 1: In Vitro Efficacy of Steroid Sulfatase Inhibitors

| Compound | Model System | Concentration | Endpoint | Result | Reference |

| E2MATE | Human endometrial explants | 1 µM | STS activity inhibition | 66.5 ± 10.3% decrease (P < 0.001) | [3] |

| Irosustat (STX64) | Eutopic and ectopic endometrial tissue homogenates | Not specified | STS activity inhibition | >99% blockage | [1] |

Table 2: In Vivo Efficacy of E2MATE in a Murine Endometriosis Model

| Treatment Group | Dose | Endpoint | Result | P-value | Reference |

| E2MATE | 0.5 mg/kg and 1.0 mg/kg | Plasma estradiol levels | No significant modification | - | [8] |

| E2MATE | 0.5 mg/kg and 1.0 mg/kg | STS activity in murine uterus | Significant inhibition | P < 0.05 | [8] |

| E2MATE | 0.5 mg/kg and 1.0 mg/kg | STS activity in murine liver | Significant inhibition | P < 0.001 | [8] |

| E2MATE | 0.5 mg/kg and 1.0 mg/kg | STS activity in murine leukocytes | Significant inhibition | P < 0.001 | [8] |

| E2MATE | Not specified | STS activity in induced lesions | Significant inhibition | P < 0.05 | [8] |

| E2MATE | Not specified | Endometriotic lesion weight | Significant reduction | P < 0.01 | [7][9] |

| E2MATE | Not specified | Endometriotic lesion size | Significant reduction | P < 0.05 | [7][9] |

| E2MATE | Not specified | Proliferation rate in lesions | No impact | - | [7][9] |

| E2MATE | Not specified | Apoptosis rate in lesions | No impact | - | [7][9] |

Table 3: STS Activity in Human Endometriotic Implants

| Disease Severity | STS Activity (mean ± SEM; nmol/4 h/g wet weight tissue) | P-value | Reference |

| Minimal or Mild (MM) | 203 ± 38 | < 0.001 | [1] |

| Moderate to Severe (MS) | 423 ± 44 | < 0.001 | [1] |

Experimental Protocols

In Vitro STS Activity Assay in Endometrial Tissue

This protocol is based on methodologies described for evaluating STS inhibitors in human endometrial explants.[3]

-

Tissue Collection and Culture:

-

Obtain human endometrial biopsies from patients with and without endometriosis with informed consent and institutional review board approval.

-

Culture endometrial explants on inserts in an appropriate culture medium.

-

-

Inhibitor Treatment:

-

Treat the explants with various concentrations of the test STS inhibitor (e.g., 100 nM to 10 µM for E2MATE) for different durations (e.g., 6 to 96 hours) to determine the optimal dose and time for inhibition.[3] A vehicle control (e.g., DMSO) should be run in parallel.

-

-

STS Activity Measurement:

-

Homogenize the treated and control explants.

-

Incubate the homogenates with a radiolabeled substrate, such as [3H]-estrone sulfate.

-

Separate the resulting unconjugated steroid (e.g., [3H]-estrone) from the sulfated form using a suitable method like solvent extraction.

-

Quantify the radioactivity of the unconjugated steroid using liquid scintillation counting to determine the STS activity.

-

Express STS activity as the amount of substrate converted per unit of time per unit of protein or tissue weight.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

In Vivo Murine Model of Endometriosis

This protocol is a generalized representation based on studies using STS inhibitors in mouse models of endometriosis.[7][8]

-

Induction of Endometriosis:

-

Use immunocompromised female mice (e.g., nude mice) to allow for the transplantation of human tissue.

-

Obtain human endometrial tissue from consenting patients.

-

Mince the tissue into small fragments.

-

Inject the endometrial fragments intraperitoneally into the mice.

-

-

Inhibitor Administration:

-

After a period to allow for lesion establishment, randomize the mice into treatment and vehicle control groups.

-

Administer the STS inhibitor orally or via another appropriate route for a specified period (e.g., 21 days for E2MATE).[8]

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood for measurement of systemic hormone levels (e.g., estradiol).

-

Harvest endometriotic lesions and relevant organs (e.g., uterus, liver).

-

Quantify the number, weight, and size of the lesions.

-

Measure STS activity in the lesions and organs as described in the in vitro protocol.

-

Perform immunohistochemical analysis on the lesions to assess markers of proliferation (e.g., Ki67), apoptosis, and hormone receptor expression (e.g., progesterone receptor).[8]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: Steroid Sulfatase Pathway in Endometriosis.

Experimental Workflow

Caption: Preclinical Workflow for STS Inhibitor Evaluation.

References

- 1. Inhibition of steroid sulphatase activity in endometriotic implants by 667 COUMATE: a potential new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SULFATION PATHWAYS: Contribution of intracrine oestrogens to the aetiology of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to Cell-Based Assays for the Steroid Sulfatase Inhibitor, Steroid sulfatase-IN-8, in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens, which are pivotal in the growth of hormone-dependent breast cancers.[1][2] STS facilitates the hydrolysis of circulating, inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA.[3] These can subsequently be converted into the potent estrogen, estradiol, which stimulates tumor proliferation.[1] The expression of STS is frequently elevated in breast tumors and is correlated with a poor prognosis.[1] Consequently, STS has emerged as a significant therapeutic target for endocrine-responsive cancers.[4][5] Steroid sulfatase-IN-8 is a potent inhibitor of STS. This document provides a comprehensive guide to the essential cell-based assays required to characterize the activity of this compound in the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.

Signaling Pathway Overview

The primary mechanism of action for this compound is the blockade of local estrogen synthesis within cancer cells. By inhibiting STS, the inhibitor prevents the conversion of inactive steroid sulfates into active steroids, thereby depriving the ER-positive MCF-7 cells of the estrogenic stimulation required for their proliferation.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are STS inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Steroid Sulfatase-IN-8 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] Elevated STS activity has been implicated in the progression of hormone-dependent diseases, notably breast cancer, prostate cancer, and endometriosis, making it a compelling therapeutic target.[4][5] Steroid sulfatase-IN-8 is a potent, non-steroidal inhibitor of the STS enzyme, showing promise for the modulation of steroid hormone levels in preclinical research. These application notes provide a comprehensive guide for the utilization of this compound in animal models, based on established protocols for similar non-steroidal STS inhibitors.

Mechanism of Action

This compound, as a non-steroidal inhibitor, is designed to block the active site of the STS enzyme. This inhibition prevents the conversion of inactive steroid sulfates into active steroids, thereby reducing the levels of hormones that can stimulate the growth of hormone-dependent tumors and other pathological conditions.[1] Many potent non-steroidal STS inhibitors act irreversibly by forming a covalent bond with the active site of the enzyme.[3]

Quantitative Data Summary

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following tables summarize typical data for potent, non-steroidal STS inhibitors from preclinical studies. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: In Vitro Potency of Representative Non-Steroidal STS Inhibitors

| Compound | Target | IC50 (in Placental Microsomes) | IC50 (in MCF-7 Cells) |

| Irosustat (STX64) | STS | 8 nM | >90% inhibition at 10 µM |

| STX213 | STS | ~2-3 fold more potent than Irosustat | Not Reported |

| SI-1 | STS | Not Reported | Not Reported |

| SI-2 | STS | Not Reported | Not Reported |

Table 2: In Vivo Efficacy of Representative Non-Steroidal STS Inhibitors in Xenograft Models

| Compound | Animal Model | Tumor Type | Dose and Route | Key Findings |

| Irosustat (STX64) | Ovariectomized nude mice | MCF-7 xenografts | Oral | Reduced tumor growth |

| STX213 | Ovariectomized nude mice | MCF-7 xenografts | Oral | Greater tumor growth inhibition than Irosustat |

| SI-1 | SCID mice | VCaP xenografts (castration-resistant) | 25 mg/kg, i.p. | Significantly suppressed tumor growth and decreased PSA levels |

| SI-2 | SCID mice | VCaP xenografts (castration-resistant) | 25 mg/kg, i.p. | Significantly suppressed tumor growth and decreased PSA levels |

Experimental Protocols

The following protocols are generalized based on in vivo studies of other potent, non-steroidal STS inhibitors and should be optimized for this compound.

Preparation of Dosing Solution

Objective: To prepare a stable and well-tolerated formulation of this compound for in vivo administration.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of DMSO and PEG-400, or an aqueous solution with a solubilizing agent like Tween 80 or carboxymethylcellulose)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.

-

Weigh the appropriate amount of this compound and place it in a sterile microcentrifuge tube.

-

Add a small amount of a suitable solvent like DMSO to initially dissolve the compound.

-

Gradually add the co-solvent or aqueous vehicle (e.g., PEG-400, saline with Tween 80) while vortexing to ensure complete dissolution and a homogenous suspension. The final concentration of the initial solvent (e.g., DMSO) should be minimized to reduce potential toxicity.

-

If necessary, sonicate the solution for a few minutes to aid dissolution.

-

Visually inspect the solution for any precipitation. The final formulation should be a clear solution or a fine, homogenous suspension.

-

Prepare the dosing solution fresh daily to ensure stability.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or ovariectomized nude mice) are commonly used for xenograft studies.

Cell Lines:

-

For breast cancer models, MCF-7 cells (estrogen-dependent) are frequently used.

-

For prostate cancer models, VCaP cells can be utilized to establish castration-resistant tumors.

Protocol:

-

Tumor Cell Implantation:

-

Culture the selected cancer cell line under appropriate conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 80-100 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound at the predetermined dose and route (e.g., 25 mg/kg, intraperitoneally or orally) daily or as optimized.

-

The control group should receive the vehicle alone.

-

-

Endpoint and Analysis:

-

Continue treatment for a specified period (e.g., several weeks).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and analysis of intratumoral steroid levels.

-

Visualizations

Caption: Steroid Sulfatase (STS) Signaling Pathway and Inhibition.

Caption: Experimental Workflow for In Vivo Efficacy Studies.

Caption: Logical Relationship of STS Inhibition in Disease.

References

- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Steroid Sulfatase Inhibitors in Murine Cancer Models

Topic: Dosing Regimen for Steroid Sulfatase (STS) Inhibitors in Murine Cancer Models with a Focus on the Representative Inhibitor Irosustat (STX64)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available in vivo dosing information for "Steroid sulfatase-IN-8" in murine cancer models could be located. The following application notes and protocols are based on the well-characterized, orally active STS inhibitor, Irosustat (STX64), and are intended to serve as a comprehensive guide for designing and conducting similar preclinical studies. Researchers should perform dose-finding and toxicity studies for any new compound, including this compound.

Introduction to Steroid Sulfatase (STS) Inhibition in Oncology

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] These active steroids can be further converted into potent estrogens (e.g., estradiol) and androgens, which can stimulate the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[3][4][5] Consequently, inhibiting STS is a promising therapeutic strategy to reduce the levels of tumor-promoting hormones.[3][6]

A variety of steroidal and non-steroidal STS inhibitors have been developed.[3] This document provides an overview of their application in murine cancer models, with detailed protocols for the representative inhibitor Irosustat (STX64).

Quantitative Data Summary of Representative STS Inhibitors

The following table summarizes the inhibitory potency of this compound and provides in vivo dosing information for other well-documented STS inhibitors to facilitate comparison and experimental design.

| Inhibitor Name | Type | In Vitro Potency (IC₅₀) | Murine Model | Dosing Regimen | Route of Admin. | Reference |

| This compound | Small Molecule | 1 nM (Placental Microsomes), 0.025 nM (JEG-3 cells) | Not Available | Not Available | Not Available | [3] |

| Irosustat (STX64, 667-COUMATE) | Non-steroidal | 8 nM | Ovariectomized rats with NMU-induced mammary tumors | 2 and 10 mg/kg daily | Oral (p.o.) | MedChemExpress |

| 0.2 nM (MCF-7 cells) | Ovariectomized mice with endometrial cancer xenografts | 1 mg/kg daily or 10 mg/kg daily | Oral (p.o.) | [4] | ||

| STX213 | Not Specified | Not Specified | Ovariectomized mice with endometrial cancer xenografts | 1 mg/kg daily or weekly | Oral (p.o.) | [4] |

| BENZOMATE | Non-steroidal | >70% inhibition at 0.1 µM (MCF-7 cells) | Wistar rats | 1 and 10 mg/kg (single dose) | Not Specified | [7] |

| EMATE | Steroidal | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| SI-1 & SI-2 | Small Molecule | Not Specified | Mice with VCaP prostate cancer xenografts | Not Specified | Not Specified |

Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers

The diagram below illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active hormones that promote cancer cell proliferation. STS inhibitors block this pathway.

Caption: Steroid sulfatase signaling pathway in hormone-dependent cancers.

Experimental Protocols

Preparation of Irosustat (STX64) for Oral Administration

This protocol provides a method for formulating Irosustat for oral gavage in mice.

Materials:

-

Irosustat (STX64) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of Irosustat in DMSO (e.g., 25 mg/mL).

-

To prepare the final working solution, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For example, to prepare 1 mL of dosing solution: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the Irosustat DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex again.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

The final solution should be clear. Prepare fresh daily before administration.

In Vivo Efficacy Study in a Murine Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an STS inhibitor in an ovariectomized nude mouse model with hormone-dependent breast cancer xenografts (e.g., MCF-7).

Caption: Experimental workflow for evaluating an STS inhibitor in vivo.

Procedure:

-

Animal Model:

-

Use female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

-

Perform ovariectomy to remove the endogenous source of estrogen. Allow a recovery period of at least one week.

-

-

Tumor Cell Implantation:

-

Culture hormone-dependent human cancer cells (e.g., MCF-7 for breast cancer).

-

Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) orally once daily.

-

Treatment Group: Administer the STS inhibitor (e.g., Irosustat at 10 mg/kg) orally once daily. The volume is typically 100 µL per 10 g of body weight.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice.

-

Collect blood for analysis of plasma estradiol levels.

-

Excise the tumors and measure their final weight and volume. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., STS activity assay) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation).

-

Collect other tissues of interest, such as the liver, to assess STS activity inhibition.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Statistically analyze the differences in tumor volume, tumor weight, and biomarker levels between the groups.

-

This comprehensive guide provides a strong foundation for researchers to design and execute preclinical studies with steroid sulfatase inhibitors in murine cancer models. Adaptation of these protocols will be necessary based on the specific inhibitor, cancer model, and experimental objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Steroids | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]